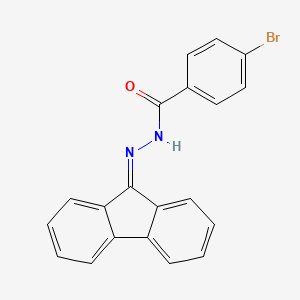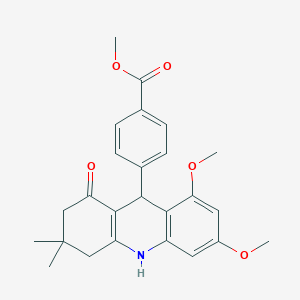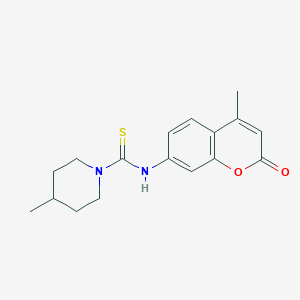![molecular formula C13H19N3O2S3 B4878863 N-{4-[(ethylamino)sulfonyl]phenyl}-4-thiomorpholinecarbothioamide](/img/structure/B4878863.png)
N-{4-[(ethylamino)sulfonyl]phenyl}-4-thiomorpholinecarbothioamide
Vue d'ensemble
Description
N-{4-[(ethylamino)sulfonyl]phenyl}-4-thiomorpholinecarbothioamide, also known as E-64d, is a potent and irreversible inhibitor of cysteine proteases. This compound has been widely used in scientific research for its ability to selectively inhibit cathepsin B, cathepsin L, and cathepsin S, which are involved in various physiological and pathological processes.
Mécanisme D'action
N-{4-[(ethylamino)sulfonyl]phenyl}-4-thiomorpholinecarbothioamide irreversibly binds to the active site of cysteine proteases, including cathepsin B, cathepsin L, and cathepsin S. This binding leads to the inhibition of protease activity, which in turn affects lysosomal function and related cellular processes. N-{4-[(ethylamino)sulfonyl]phenyl}-4-thiomorpholinecarbothioamide has been shown to selectively inhibit cathepsin B, cathepsin L, and cathepsin S, which makes it a useful tool for studying the specific roles of these proteases in various cellular processes.
Biochemical and physiological effects:
N-{4-[(ethylamino)sulfonyl]phenyl}-4-thiomorpholinecarbothioamide has been shown to affect various cellular processes, including lysosomal function, autophagy, apoptosis, and cancer. Inhibition of cathepsins by N-{4-[(ethylamino)sulfonyl]phenyl}-4-thiomorpholinecarbothioamide leads to the accumulation of undegraded material in lysosomes, which can affect lysosomal function and related cellular processes. N-{4-[(ethylamino)sulfonyl]phenyl}-4-thiomorpholinecarbothioamide has also been shown to induce autophagy and apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
N-{4-[(ethylamino)sulfonyl]phenyl}-4-thiomorpholinecarbothioamide has several advantages for lab experiments, including its high potency and selectivity for cathepsins. It is also irreversible, which allows for long-term inhibition of protease activity. However, N-{4-[(ethylamino)sulfonyl]phenyl}-4-thiomorpholinecarbothioamide has some limitations, including its potential for off-target effects and toxicity at high concentrations. It is important to carefully consider the concentration and duration of N-{4-[(ethylamino)sulfonyl]phenyl}-4-thiomorpholinecarbothioamide treatment in lab experiments to minimize potential off-target effects and toxicity.
Orientations Futures
There are several future directions for research on N-{4-[(ethylamino)sulfonyl]phenyl}-4-thiomorpholinecarbothioamide. One direction is to further investigate the specific roles of cathepsins in various cellular processes using N-{4-[(ethylamino)sulfonyl]phenyl}-4-thiomorpholinecarbothioamide as a tool. Another direction is to explore the potential therapeutic applications of N-{4-[(ethylamino)sulfonyl]phenyl}-4-thiomorpholinecarbothioamide, particularly in cancer treatment. Additionally, there is a need for further development of N-{4-[(ethylamino)sulfonyl]phenyl}-4-thiomorpholinecarbothioamide analogs with improved potency and selectivity for specific cathepsins. Finally, the potential off-target effects and toxicity of N-{4-[(ethylamino)sulfonyl]phenyl}-4-thiomorpholinecarbothioamide should be further investigated to ensure its safe and effective use in scientific research.
Conclusion:
In conclusion, N-{4-[(ethylamino)sulfonyl]phenyl}-4-thiomorpholinecarbothioamide is a potent and selective inhibitor of cysteine proteases, which has been widely used in scientific research for its ability to selectively inhibit cathepsin B, cathepsin L, and cathepsin S. N-{4-[(ethylamino)sulfonyl]phenyl}-4-thiomorpholinecarbothioamide has been shown to affect various cellular processes, including lysosomal function, autophagy, apoptosis, and cancer. While N-{4-[(ethylamino)sulfonyl]phenyl}-4-thiomorpholinecarbothioamide has several advantages for lab experiments, it also has some limitations, including potential off-target effects and toxicity at high concentrations. Future research on N-{4-[(ethylamino)sulfonyl]phenyl}-4-thiomorpholinecarbothioamide should focus on further investigating the specific roles of cathepsins in various cellular processes, exploring the potential therapeutic applications of N-{4-[(ethylamino)sulfonyl]phenyl}-4-thiomorpholinecarbothioamide, and developing N-{4-[(ethylamino)sulfonyl]phenyl}-4-thiomorpholinecarbothioamide analogs with improved potency and selectivity.
Applications De Recherche Scientifique
N-{4-[(ethylamino)sulfonyl]phenyl}-4-thiomorpholinecarbothioamide has been used in various scientific research applications, including studies on lysosomal function, autophagy, apoptosis, and cancer. Lysosomes are cellular organelles that are responsible for degrading and recycling cellular waste. Cathepsins, which are cysteine proteases localized in lysosomes, play a crucial role in lysosomal function. N-{4-[(ethylamino)sulfonyl]phenyl}-4-thiomorpholinecarbothioamide has been used to study the effects of cathepsin inhibition on lysosomal function and related cellular processes.
Propriétés
IUPAC Name |
N-[4-(ethylsulfamoyl)phenyl]thiomorpholine-4-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S3/c1-2-14-21(17,18)12-5-3-11(4-6-12)15-13(19)16-7-9-20-10-8-16/h3-6,14H,2,7-10H2,1H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIRLZQYXLFSRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)NC(=S)N2CCSCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(ethylsulfamoyl)phenyl]thiomorpholine-4-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-[(2-cyano-3-{4-methoxy-3-[(2-nitrophenoxy)methyl]phenyl}acryloyl)amino]-3-thiophenecarboxylate](/img/structure/B4878783.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide](/img/structure/B4878791.png)




![methyl (5-{[1-(3-nitrobenzyl)-1H-indol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4878836.png)


![1-(4-methoxyphenyl)-4-({[5-(2-thienyl)-3-isoxazolyl]methoxy}acetyl)piperazine](/img/structure/B4878855.png)
![N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetamide](/img/structure/B4878858.png)

![2-{[(4-chlorophenyl)sulfonyl]amino}-1-phenylethyl acetate](/img/structure/B4878875.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide](/img/structure/B4878889.png)